molecular formula C34H56N10O9 B583939 H-DL-Isoser-Phe-Leu-Leu-Arg-Asn-OH

H-DL-Isoser-Phe-Leu-Leu-Arg-Asn-OH

Cat. No.: B583939
M. Wt: 748.9 g/mol
InChI Key: YYJYQAMJNGSSQH-BKJSQPKXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

It utilizes isoserine in place of serine as the first amino acid and is capable of activating platelets . This compound is primarily used for research purposes and has shown significant potential in various scientific applications.

Mechanism of Action

Preparation Methods

Iso-TRAP-6 is synthesized through a series of peptide synthesis reactions. The process involves the use of isoserine instead of serine as the first amino acid in the sequence. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

Iso-TRAP-6 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Iso-TRAP-6 has a wide range of scientific research applications, including:

Properties

IUPAC Name

(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(3-amino-2-hydroxypropanoyl)amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H56N10O9/c1-18(2)13-22(29(48)40-21(11-8-12-39-34(37)38)28(47)44-25(33(52)53)16-27(36)46)41-30(49)23(14-19(3)4)42-31(50)24(43-32(51)26(45)17-35)15-20-9-6-5-7-10-20/h5-7,9-10,18-19,21-26,45H,8,11-17,35H2,1-4H3,(H2,36,46)(H,40,48)(H,41,49)(H,42,50)(H,43,51)(H,44,47)(H,52,53)(H4,37,38,39)/t21-,22-,23-,24-,25-,26?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYJYQAMJNGSSQH-BKJSQPKXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H56N10O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

748.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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